molecular formula C7H4BF6KO B1426805 Potassium 4-(trifluoromethoxy) phenyltrifluoroborate CAS No. 1394827-04-3

Potassium 4-(trifluoromethoxy) phenyltrifluoroborate

Cat. No.: B1426805
CAS No.: 1394827-04-3
M. Wt: 268.01 g/mol
InChI Key: BFEGKJHJOWBGJG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Potassium 4-(trifluoromethoxy)phenyltrifluoroborate is formally designated by the Chemical Abstracts Service number 1394827-04-3 and possesses the molecular formula C₇H₄BF₆KO with a molecular weight of 268.01 grams per mole. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry conventions is potassium trifluoro[4-(trifluoromethoxy)phenyl]boranuide, reflecting its ionic structure consisting of a potassium cation and an anionic trifluoroborate complex. Alternative naming conventions include potassium trifluoro(4-(trifluoromethoxy)phenyl)borate and potassium 4-(trifluoromethoxy)phenyltrifluoroborate, with the latter being the most commonly employed designation in commercial and research applications.

The structural representation of this compound reveals a phenyl ring bearing a trifluoromethoxy substituent at the para position, with the aromatic system bonded to a trifluoroborate moiety that coordinates with a potassium counterion. The Simplified Molecular Input Line Entry System notation for this compound is represented as B⁻(F)(F)F.[K⁺], which illustrates the tetrahedral geometry around the boron center and the ionic nature of the potassium-borate interaction. The International Chemical Identifier key BFEGKJHJOWBGJG-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and computational applications.

Additional synonyms documented in chemical databases include potassium trifluoro[4-(trifluoromethoxy)phenyl]boranuide and various permutations that reflect different naming conventions used across commercial suppliers and research institutions. The compound is catalogued under multiple database identifiers, including PubChem Compound Identification number 63676592 and Molecular Design Limited number MFCD18861588, facilitating cross-referencing across different chemical information systems.

Historical Development and Discovery

The development of potassium 4-(trifluoromethoxy)phenyltrifluoroborate is intrinsically linked to the broader evolution of organotrifluoroborate chemistry, which experienced significant advancement beginning in the 1960s with the first preparation of organotrifluoroborate salts as laboratory curiosities. The foundational work by Thierig and Umland in 1967 demonstrated the preparation of phenyltrifluoroborate from diphenylborane and potassium hydrogen fluoride, establishing the basic synthetic methodology that would later be adapted for more complex substituted derivatives.

The revolutionary breakthrough in organotrifluoroborate chemistry occurred in 1995 when Vedejs demonstrated the convenient preparation of aryltrifluoroborate salts from boronic acids using excess aqueous potassium hydrogen fluoride in methanol at room temperature. This methodology yielded products in high efficiency, with the phenyl derivative achieving 82% yield, and established these compounds as air and moisture stable crystalline solids that could be synthesized on multigram scales. The success of this approach led to the development of purification protocols involving simple recrystallization from acetonitrile or acetone/diethyl ether mixtures.

The specific synthesis and characterization of potassium 4-(trifluoromethoxy)phenyltrifluoroborate emerged from the expansion of synthetic methodologies to accommodate electron-withdrawing substituents on aromatic rings. The incorporation of trifluoromethoxy groups represents a significant advancement in the field, as these substituents impart unique electronic properties that enhance both the stability and reactivity of the resulting organotrifluoroborate compounds. The compound's entry into commercial availability reflects the growing recognition of organotrifluoroborates as superior alternatives to traditional boronic acids and boronate esters in synthetic applications.

Contemporary research has established that there are currently over 90 commercially available potassium organotrifluoroborates, representing a dramatic expansion from the initial laboratory preparations. This growth parallels the development of over 2000 commercially available organoboronic acids, indicating the maturation of organoboron chemistry as a fundamental tool in organic synthesis. The specific case of potassium 4-(trifluoromethoxy)phenyltrifluoroborate exemplifies this evolution, with its first database entry recorded on October 22, 2012, and most recent modification on May 18, 2025.

Role in Modern Organoboron Chemistry

Potassium 4-(trifluoromethoxy)phenyltrifluoroborate occupies a distinctive position within modern organoboron chemistry due to its unique combination of electronic properties and synthetic versatility. Organotrifluoroborates function as protected boronic acids, or alternatively as adducts of carbanions and boron trifluoride, providing superior tolerance to air and moisture compared to their tricoordinate counterparts. These compounds exist as tetracoordinated monomeric species, which contributes to their enhanced stability and ease of handling in synthetic applications.

The primary application of potassium 4-(trifluoromethoxy)phenyltrifluoroborate lies in Suzuki-Miyaura cross-coupling reactions, where it serves as an alternative to boronic acids, boronate esters, and organoboranes. The mechanism of organotrifluoroborate-based Suzuki-Miyaura coupling involves hydrolysis of the organotrifluoroborate to the corresponding boronic acid in situ, which can then participate in the standard catalytic cycle. This approach offers several advantages, including reduced susceptibility to protodeboronation and enhanced functional group tolerance compared to traditional organoboron reagents.

Research investigations have demonstrated the effectiveness of potassium aryltrifluoroborates in cross-coupling reactions with aroyl chlorides under microwave irradiation conditions. These studies employed palladium dichloride bis(triphenylphosphine) as the catalyst system, achieving successful formation of fluorine-substituted aromatic ketones in high yields. The reaction mechanism involves palladium insertion through oxidative addition, followed by ligand exchange with potassium carbonate, transmetallation of the organoboron species, and reductive elimination to form the desired cross-coupling product.

The compound demonstrates particular utility in the synthesis of fluorinated pharmaceutical intermediates and advanced materials, where the trifluoromethoxy substituent imparts desirable properties such as enhanced lipophilicity and metabolic stability. Studies have shown that potassium organotrifluoroborates can participate in rhodium-catalyzed addition reactions, further expanding their synthetic utility beyond traditional cross-coupling applications. The air and moisture stability of these reagents facilitates their use in aqueous reaction media, opening pathways for more environmentally benign synthetic protocols.

Property Value Reference
Molecular Weight 268.01 g/mol
Molecular Formula C₇H₄BF₆KO
Chemical Abstracts Service Number 1394827-04-3
Melting Point >300°C
Stability High air and moisture stability
Water Solubility Slightly soluble
Storage Temperature Room temperature under inert atmosphere

The functionalization potential of potassium organotrifluoroborates opens pathways to a wide variety of unique and potentially valuable boron-containing compounds. Recent advances in catalyst development have enabled the coupling of these reagents with organic chlorides in aqueous media using oxime-derived palladacycle catalysts, demonstrating the continued evolution of synthetic methodologies. The compound's role as a nucleophilic boron reagent extends to applications in material science, where fluorinated aryl substituents are incorporated into polymeric structures to enhance thermal stability and chemical resistance.

Properties

IUPAC Name

potassium;trifluoro-[4-(trifluoromethoxy)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF6O.K/c9-7(10,11)15-6-3-1-5(2-4-6)8(12,13)14;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEGKJHJOWBGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC(F)(F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF6KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The preparation generally follows these steps:

  • Starting Material: 4-(Trifluoromethoxy)phenylboronic acid or its ester derivatives.
  • Conversion to Trifluoroborate Salt: Treatment with potassium hydrogen fluoride (KHF2) or related fluorinating agents to replace the boronic acid hydroxyls with trifluoroborate groups.
  • Isolation: The resulting potassium trifluoroborate salt is isolated as a crystalline solid, often by filtration and washing.

This method is well-documented for a variety of arylboronic acids and is adaptable to electron-poor substituents like the trifluoromethoxy group without compromising yield or purity.

Specific Protocol Example

While direct literature specifically detailing potassium 4-(trifluoromethoxy)phenyltrifluoroborate is limited, analogous potassium aryltrifluoroborates have been prepared using the following procedure:

Step Reagents/Conditions Description
1 4-(Trifluoromethoxy)phenylboronic acid Starting material
2 Potassium hydrogen fluoride (KHF2), aqueous or methanolic solution Fluorination to form trifluoroborate salt
3 Stirring at room temperature or mild heating (e.g., 25–50 °C) for several hours Reaction completion
4 Filtration, washing with cold solvent (e.g., ether or cold water) Isolation of pure salt
5 Drying under vacuum Obtain solid potassium 4-(trifluoromethoxy)phenyltrifluoroborate

This approach yields the trifluoroborate salt in high purity and good yield, suitable for subsequent synthetic applications.

Comparative Data Table of Preparation and Activation Conditions

Parameter Typical Conditions for Preparation Activation Conditions for Reactivity
Starting Material 4-(Trifluoromethoxy)phenylboronic acid Potassium 4-(trifluoromethoxy)phenyltrifluoroborate
Fluorinating Agent Potassium hydrogen fluoride (KHF2) Trimethylsilyl triflate (TMSOTf)
Solvent Water, methanol, or acetone-water Dry acetonitrile (CH3CN)
Temperature Room temperature to 50 °C Room temperature to 40 °C
Reaction Time Several hours (typically 3–12 h) 30 minutes
Product Potassium 4-(trifluoromethoxy)phenyltrifluoroborate Organodifluoroborane intermediate
Yield High (>80%) N/A (activation step)

Mechanism of Action

The mechanism of action of Potassium 4-(trifluoromethoxy) phenyltrifluoroborate involves its ability to participate in cross-coupling reactions. The compound acts as a source of the aryl group, which is transferred to the palladium catalyst during the reaction. The palladium catalyst then facilitates the formation of a carbon-carbon bond between the aryl group and the aryl halide, resulting in the formation of a biaryl compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotrifluoroborates with varying aryl substituents are critical in tailoring reactivity and selectivity for synthetic applications. Below is a detailed comparison of potassium 4-(trifluoromethoxy) phenyltrifluoroborate with structurally related compounds.

Substituent Electronic Effects

  • Potassium 4-Methoxyphenyltrifluoroborate :
    The methoxy (-OCH$_3$) group is electron-donating, enhancing the electron density of the aryl ring. This increases oxidative stability but may reduce electrophilic reactivity in cross-coupling reactions. Yields for derivatives with electron-donating groups (e.g., 82% for 4-methoxy) are generally higher compared to electron-withdrawing substituents .
  • Potassium 4-Fluorophenyltrifluoroborate :
    The fluorine atom is moderately electron-withdrawing. In Suzuki couplings, this compound achieved a moderate yield (37%) under conditions optimized for electron-donating groups, highlighting the impact of electronic tuning .
  • Potassium 4-(Trifluoromethyl)phenyltrifluoroborate :
    The -CF$_3$ group is strongly electron-withdrawing, further deactivating the ring. Such derivatives are less reactive in cross-couplings but useful in reactions requiring stabilized intermediates .

Functional Group Compatibility

  • Potassium 4-Formylphenyltrifluoroborate :
    The formyl (-CHO) group enables reductive amination and nucleophilic additions. This derivative was synthesized in 92% yield, demonstrating compatibility with aldehyde-sensitive conditions .
  • Potassium 4-(2-Hydroxyethyl)phenyltrifluoroborate :
    The hydroxyethyl group introduces polarity, improving aqueous solubility. This is advantageous for green chemistry applications .
  • Potassium 4-(Benzylaminocarbonyl)phenyltrifluoroborate: The benzylaminocarbonyl (-CONHBn) group facilitates peptide coupling and bioconjugation, with a molecular weight of 317.16 g/mol .

Reactivity in Cross-Coupling Reactions

  • Electron-donating groups (e.g., -OCH$_3$) enhance oxidative addition rates in palladium-catalyzed couplings, leading to higher yields .
  • Electron-withdrawing groups (e.g., -OCF$3$, -CF$3$) slow oxidative addition but improve stability toward protodeboronation .
  • Sterically hindered derivatives (e.g., 2,6-dimethylphenyl) exhibit reduced reactivity due to hindered access to the boron center .

Biological Activity

Potassium 4-(trifluoromethoxy) phenyltrifluoroborate is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H4BF6KC_7H_4BF_6K, characterized by a trifluoromethoxy group attached to a phenyl ring, along with a trifluoroborate moiety. The presence of multiple fluorine atoms contributes to its stability and reactivity in various chemical reactions.

Synthesis

The synthesis of potassium organotrifluoroborates, including this compound, typically involves the reaction of boron trifluoride with organolithium or organomagnesium reagents. This method allows for the straightforward generation of these compounds, which serve as versatile intermediates in organic synthesis .

Anticancer Properties

Recent studies have investigated the anticancer potential of potassium organotrifluoroborates. For instance, compounds derived from this class were tested against triple-negative breast cancer (TNBC) cell lines, demonstrating significant growth inhibition. The most promising derivatives exhibited selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells, indicating their potential as targeted anticancer agents .

The biological activity of this compound may be attributed to its ability to form reactive intermediates that can disrupt cellular processes. The trifluoroalkyl groups enhance lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets. This mechanism warrants further investigation to elucidate specific pathways affected by these compounds.

Case Studies

Case Study 1: Antitumoral Activity Assessment

A study evaluated the effects of this compound on MDA-MB-231 and MDA-MB-468 TNBC cell lines. Using the sulforhodamine B assay, researchers found that certain derivatives exhibited a GI50 concentration significantly lower than that observed in non-tumorigenic MCF-12A cells. Further analysis through flow cytometry revealed alterations in cell cycle profiles, indicating apoptosis induction as a mechanism of action .

CompoundCell LineGI50 (µM)Effect on Non-Tumorigenic Cells
2eMDA-MB-23115Minimal
2fMDA-MB-46812None
2hMCF-12A>50No effect

Case Study 2: In Vivo Efficacy

In vivo studies are essential for understanding the therapeutic potential of potassium organotrifluoroborates. Preliminary animal models have shown promising results in tumor reduction when treated with these compounds, although further studies are required to assess long-term effects and toxicity profiles.

Q & A

Q. What are the key spectroscopic techniques for confirming the structure and purity of potassium 4-(trifluoromethoxy)phenyltrifluoroborate?

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural verification. For example:

  • ¹H NMR identifies aromatic proton environments (e.g., δ 7.42–7.36 ppm for benzyl-substituted analogs) and coupling patterns .
  • ¹⁹F NMR detects trifluoroborate resonances (e.g., δ -135.1 ppm for the BF₃K group) .
  • High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition, as seen in studies reporting exact masses (e.g., 214.0179 for related trifluoroborates) .

Q. What synthetic strategies are applicable to potassium aryltrifluoroborates, and how are reaction conditions optimized?

While direct synthesis of the 4-(trifluoromethoxy)phenyl variant is not detailed in the literature, analogous methods include:

  • Nucleophilic displacement : Potassium bromomethyltrifluoroborate reacts with alkoxides (3 equiv) via SN2, optimized with Soxhlet extraction for purity .
  • Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions use aryl halides and boronic acid precursors. Catalyst systems like Pd(OAc)₂ with DavePhos and KF improve yields (e.g., 79% under optimized conditions) .

Q. What safety precautions are recommended for handling potassium aryltrifluoroborates in the lab?

General protocols for trifluoroborate salts include:

  • Protective equipment : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Inert atmosphere : Use N₂ or Ar to minimize moisture sensitivity .
  • Waste disposal : Neutralize acidic byproducts before disposal, as inferred from handling similar organoboron compounds .

Advanced Questions

Q. How do electronic effects of substituents influence cross-coupling efficiency with potassium 4-(trifluoromethoxy)phenyltrifluoroborate?

Electron-withdrawing groups (e.g., trifluoromethoxy) can reduce transmetallation rates. However, tailored catalysts (e.g., DavePhos ligand) mitigate this:

  • Electron-donating substituents (e.g., methoxy) yield up to 79% in Pd-catalyzed couplings, while electron-withdrawing groups (e.g., 4-F) drop to 37% .
  • Computational studies (DFT) suggest that ligand choice stabilizes Pd intermediates, accelerating reductive elimination .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions?

Systematic screening identifies variables affecting yields:

  • Catalyst systems : Pd(OAc)₂ outperforms PdCl₂ in aryltrifluoroborate couplings .
  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance solubility and reaction homogeneity .
  • Base selection : KF suppresses protodeboronation, while Cs₂CO₃ may cause side reactions .

Q. What mechanistic insights explain competing side reactions (e.g., protodeboronation) during cross-coupling?

Protodeboronation is minimized by:

  • Fluoride stabilization : KF addition stabilizes the trifluoroborate anion, reducing decomposition .
  • Pre-activation : Lewis acids (e.g., BF₃·OEt₂) enhance transmetallation rates, as shown in analogous systems .
  • Kinetic monitoring : ¹H NMR tracks intermediate species to identify reaction bottlenecks .

Q. How can oxidative functionalization of potassium 4-(trifluoromethoxy)phenyltrifluoroborate expand its utility in multi-step synthesis?

Oxidative condensations (e.g., with 1,2-diaminobenzenes) form complex heterocycles like benzimidazoles. For example:

  • Oxone-mediated oxidation converts trifluoroborates to phenols in 97% yield within 2 minutes .
  • Sequential cross-coupling and oxidation enable modular synthesis of polyfunctionalized aromatics .

Q. What role do bimetallic catalysts play in improving reaction efficiency with potassium aryltrifluoroborates?

Bimetallic Pd-Ni nanoparticles enhance catalytic activity in aqueous media:

  • Synergistic effects : Ni facilitates oxidative addition, while Pd accelerates transmetallation .
  • Water compatibility : Reactions in H₂O/PEG300 reduce environmental impact and simplify purification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Potassium 4-(trifluoromethoxy) phenyltrifluoroborate
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